Diclazuril 6-Carboxamide
Overview
Description
Diclazuril 6-Carboxamide is a chemical compound belonging to the class of organic compounds known as diphenylacetonitriles. It is a derivative of diclazuril, a well-known coccidiostat used to prevent and treat coccidiosis in poultry. The molecular formula of this compound is C18H10Cl3N5O3, and it has a molecular weight of 450.66 g/mol .
Mechanism of Action
Target of Action
Diclazuril 6-Carboxamide is primarily targeted against the protozoan parasite Eimeria . This compound exhibits a potent action against all pathogenic Eimeria species affecting poultry .
Mode of Action
It is known that the activity of diclazuril is directed only against specific endogen stages of eimeria species . Thus, Diclazuril is active against second-generation schizonts of E. acervulina, E. mitis, and E. necatrix, against gamonts, late schizonts of E. brunetti, zygotes of E. maxima and first and second-generation schizonts, and sexual stages of E. tenella .
Pharmacokinetics
Diclazuril exhibits favorable pharmacokinetic characteristics after oral administration at a dose of 0.3 mg/kg in quails and pigeons . The peak plasma concentrations were 5.35 and 9.14 μg/mL attained at 8 hours, respectively . Additionally, the elimination half-lives (T1/2λz) were 30.74 and 26.48 hours, and the area under the plasma concentration-time curve from time zero to the last sample (AUC0-last) values were 155.67 and 343.57 μg h/mL, respectively . The mean residence time was 30.71 hours in quails and 39.68 hours in pigeons .
Result of Action
The molecular and cellular effects of Diclazuril’s action are primarily seen in its ability to inhibit the growth and reproduction of Eimeria, thereby preventing the occurrence and spread of coccidiosis . A proteomic analysis of the effect of Diclazuril on second-generation merozoites of E. tenella found that 13 target proteins were significantly affected by Diclazuril treatment . These proteins contribute to various functions, including metabolism, protein synthesis, and host cell invasion .
Action Environment
Environmental factors, such as humidity, oxygenation, and temperature, influence the sporulation of Eimeria and thus can affect the infection pressure and the efficacy of Diclazuril
Biochemical Analysis
Biochemical Properties
It is known that Diclazuril, the parent compound, interacts with various enzymes and proteins involved in the life cycle of coccidian parasites
Cellular Effects
Research on Diclazuril has shown that it can induce ultrastructural changes and apoptosis in certain parasitic organisms
Molecular Mechanism
Diclazuril, the parent compound, is known to act on the asexual or sexual stages of coccidia, blocking the excretion of oocysts
Temporal Effects in Laboratory Settings
There is limited information available on the temporal effects of Diclazuril 6-Carboxamide in laboratory settings. Studies on Diclazuril have shown that it can have long-term effects on the growth and development of certain parasites
Dosage Effects in Animal Models
A study on Diclazuril in broiler chickens has shown that its concentrations in the body can be predicted following long-duration administration via medicated feed and water
Metabolic Pathways
Diclazuril, the parent compound, is known to be involved in the life cycle of coccidian parasites
Transport and Distribution
There is limited information available on the transport and distribution of this compound within cells and tissues. Diclazuril, the parent compound, is known to be distributed throughout the body in animals
Subcellular Localization
Diclazuril, the parent compound, is known to act on the asexual or sexual stages of coccidia, which suggests that it may localize to the sites of these stages within cells
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Diclazuril 6-Carboxamide typically involves the reaction of diclazuril with appropriate reagents to introduce the carboxamide group. One common method involves the use of 2,6-dichloro-alpha-(4-chlorophenyl)benzene as a starting material, which undergoes a series of reactions including cyanomethylation and triazine formation to yield the final product .
Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes the use of high-molecular polymers and polyethylene glycol to stabilize the compound and facilitate its administration .
Chemical Reactions Analysis
Types of Reactions: Diclazuril 6-Carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens and alkylating agents are employed in substitution reactions.
Major Products: The major products formed from these reactions include various derivatives of this compound, such as its oxides, reduced forms, and substituted derivatives .
Scientific Research Applications
Diclazuril 6-Carboxamide has a wide range of scientific research applications, including:
Chemistry: Used as a reference material in analytical chemistry for the development of new analytical methods.
Biology: Studied for its antiparasitic properties and its effects on protozoan parasites.
Medicine: Investigated for its potential use in treating parasitic infections in animals.
Industry: Employed in the production of veterinary pharmaceuticals and as a standard in quality control processes .
Comparison with Similar Compounds
Diclazuril: The parent compound, widely used as a coccidiostat.
Toltrazuril: Another triazine derivative with similar antiparasitic properties.
Clazuril: A related compound with broad-spectrum activity against Eimeria infections.
Comparison: Diclazuril 6-Carboxamide is unique due to its specific structural modifications, which enhance its stability and efficacy compared to its parent compound, diclazuril. It also exhibits a broader spectrum of activity and improved pharmacokinetic properties, making it a valuable addition to the arsenal of antiparasitic agents .
Properties
IUPAC Name |
2-[3,5-dichloro-4-[(4-chlorophenyl)-cyanomethyl]phenyl]-3,5-dioxo-1,2,4-triazine-6-carboxamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H10Cl3N5O3/c19-9-3-1-8(2-4-9)11(7-22)14-12(20)5-10(6-13(14)21)26-18(29)24-17(28)15(25-26)16(23)27/h1-6,11H,(H2,23,27)(H,24,28,29) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FNWDAHDIUYWFPV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(C#N)C2=C(C=C(C=C2Cl)N3C(=O)NC(=O)C(=N3)C(=O)N)Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H10Cl3N5O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
450.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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